2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide
2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0694981
InChI:
InChI=1S/C22H24N2O2/c1-14(2)18-11-8-15(3)12-20(18)26-13-21(25)24-19-7-5-6-17-10-9-16(4)23-22(17)19/h5-12,14H,13H2,1-4H3,(H,24,25)
SMILES:
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C
Molecular Formula:
C22H24N2O2
Molecular Weight:
348.4 g/mol
2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-8-quinolinyl)acetamide
CAS No.:
Cat. No.: VC0694981
Molecular Formula: C22H24N2O2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2O2 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-methylquinolin-8-yl)acetamide |
| Standard InChI | InChI=1S/C22H24N2O2/c1-14(2)18-11-8-15(3)12-20(18)26-13-21(25)24-19-7-5-6-17-10-9-16(4)23-22(17)19/h5-12,14H,13H2,1-4H3,(H,24,25) |
| Standard InChI Key | LREAKBSSZJEUJJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator